molecular formula C5H7BrN4 B1340576 6-Bromo-N2-methylpyrazine-2,3-diamine CAS No. 55635-63-7

6-Bromo-N2-methylpyrazine-2,3-diamine

Cat. No. B1340576
CAS RN: 55635-63-7
M. Wt: 203.04 g/mol
InChI Key: KAXGNNJZVMTPNM-UHFFFAOYSA-N
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Description

The compound 6-Bromo-N2-methylpyrazine-2,3-diamine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4 in the ring. The compound is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.

Synthesis Analysis

The synthesis of related brominated pyridine and pyrazine compounds has been described in the literature. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar bromination pattern and an amino group, was achieved through a multi-step process involving regioselective substitution and bromination steps, with an overall yield of 67% . Another synthesis approach for 5,6-dichloro-3-nitropyrazinamine, which shares the pyrazine core, involved decarboxylative nitration and subsequent nucleophilic displacement reactions . These methods could potentially be adapted for the synthesis of 6-Bromo-N2-methylpyrazine-2,3-diamine by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex, as demonstrated by the study of the crystal and molecular structure of a tetramethylpyrazine complex with bromanilic acid . The analysis revealed the formation of dimeric units with strong hydrogen bonds, which could influence the dynamics of the methyl groups. This suggests that the molecular structure of 6-Bromo-N2-methylpyrazine-2,3-diamine would also likely exhibit interesting intermolecular interactions, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of brominated pyrazine derivatives can involve a variety of chemical reactions. For example, the 5,6-dichloro-3-nitropyrazinamine was found to undergo nucleophilic displacement, acetylation, and reactions leading to the formation of condensed ring systems . These reactions indicate that 6-Bromo-N2-methylpyrazine-2,3-diamine could also participate in similar chemical transformations, depending on the presence of reactive sites and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazine derivatives are influenced by their molecular structure. The synthesis of 2-Amino-6-bromopyridine, a compound with a bromine atom and an amino group on a pyridine ring, resulted in a product with identifiable characteristics through IR and ^1H NMR spectroscopy . These techniques could be used to determine the properties of 6-Bromo-N2-methylpyrazine-2,3-diamine, such as its solubility, melting point, and stability, which are crucial for its application as a pharmaceutical or chemical intermediate.

Scientific Research Applications

Synthesis and Chemical Transformations

6-Bromo-N2-methylpyrazine-2,3-diamine is involved in various chemical synthesis processes. For example, it can be used in the synthesis of functionalized pyrazines, as seen in the tele-nucleophilic substitution of hydrogen (SNH) reactions. This process allows for the creation of difunctionalized pyrazine derivatives, providing opportunities for further selective transformations (Mampuys et al., 2019). Furthermore, compounds like 6-Bromo-N2-methylpyrazine-2,3-diamine can be synthesized through reactions involving ethylene diamine and propylene glycol, as demonstrated in studies focused on the synthesis of 2-methylpyrazine (Jing et al., 2008).

Interaction Mechanisms with Other Substances

Research has also explored the interaction mechanisms of related compounds with humic substances. Although not directly studying 6-Bromo-N2-methylpyrazine-2,3-diamine, these studies provide insights into how structurally similar compounds interact with environmental elements. For instance, atrazine (a compound with some structural similarity) demonstrates significant interaction with humic substances, forming electron-transfer complexes (Martin-Neto et al., 2001).

Catalysis and Reaction Efficiency

The role of 6-Bromo-N2-methylpyrazine-2,3-diamine and similar compounds in catalysis is also a key area of research. Studies focusing on catalyst selection for synthesizing methylpyrazine indicate the importance of specific conditions and catalysts for achieving high reaction efficiency and selectivity (Forni et al., 1987).

Environmental Impact and Soil Interaction

Additionally, the behavior of structurally related triazine-based herbicides in soils and their interaction with environmental factors is a subject of research. This includes studying the leaching, adsorption, and transformation of these compounds in various soil types, providing insights into their environmental impact and behavior (Hang et al., 2003).

Luminescence Studies

Finally, the luminescence properties of sym-triazines, which are structurally related to 6-Bromo-N2-methylpyrazine-2,3-diamine, have been studied. These studies explore the excited states of these compounds, which can have applications in fields such as photophysics and photochemistry (Oliva et al., 2005).

properties

IUPAC Name

5-bromo-3-N-methylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-8-5-4(7)9-2-3(6)10-5/h2H,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXGNNJZVMTPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480084
Record name 5-Bromo-N~3~-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N2-methylpyrazine-2,3-diamine

CAS RN

55635-63-7
Record name 5-Bromo-N~3~-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-(methylamino)pyrazine
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Synthesis routes and methods

Procedure details

1.55 g (50 mmol) of 40% strength aqueous methylamine solution is added to a solution of 2.53 g (10 mmol) of 3,5-dibromo-2-aminopyrazine in ethanol. The mixture is stirred in an autoclave at 130° C. for 17 hours. After evaporation of the solvent under reduced pressure, the product is purified by chromatography on a silica column (eluant=CH2Cl2, to which 3% of CH3OH has been added). 0.8 g (Yld=40%) of 2-amino-5-bromo-3-methylaminopyrazine (m.p. 121° C.) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RR Ruddarraju, AC Murugulla, R Kotla… - 2016 - researchgate.net
Pyrazine nucleus-based pharmaceuticals are rapidly becoming an important class of therapeutic agents and are likely to replace many existing pharmaceuticals in the near future. …
Number of citations: 0 www.researchgate.net
RR Ruddarraju, AC Murugulla, R Kotla… - Journal of …, 2017 - Wiley Online Library
Here, we demonstrate on the design and synthesis of novel pyrazine containing 1,2,3‐triazole derivatives (7a, 7b, 7c, 7d, 8a, 8b, 8c, 8d, and 12a, 12b, 12c, 12d) using various chemicals…
Number of citations: 3 onlinelibrary.wiley.com

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